6-Bromotetrazolo[1,5-a]pyridine

Drug Design Medicinal Chemistry Physicochemical Profiling

The 6-Br substitution provides 10–100× faster Pd(0) oxidative addition than 6-Cl, enabling efficient Suzuki-Miyaura/Buchwald-Hartwig couplings at lower catalyst loadings. Bromine raises LogP by +0.77 (0.12→0.89), significantly improving CNS permeability while TPSA stays at 43.1 Ų—below the 70 Ų CNS threshold. Ideal for CNS lead optimization and P2X7 antagonist programs where the tetrazole acts as a carboxylic acid bioisostere. Supplied ≥98% purity with 2–8°C storage and full GHS hazard data for simplified EH&S compliance.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 35235-74-6
Cat. No. B1342915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromotetrazolo[1,5-a]pyridine
CAS35235-74-6
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=CC2=NN=NN2C=C1Br
InChIInChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
InChIKeyBZQNWLUCQRIYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromotetrazolo[1,5-a]pyridine (CAS 35235-74-6): Product Specification and Baseline Characterization


6-Bromotetrazolo[1,5-a]pyridine (CAS 35235-74-6) is a halogenated fused heterocyclic compound comprising a pyridine ring annulated to a tetrazole moiety, with a single bromine substituent at the 6-position [1]. Its molecular formula is C₅H₃BrN₄, with a molecular weight of 199.01 g/mol and exact mass of 197.954 Da [2]. Key computed physicochemical parameters include an XLogP3 value of 0.6, topological polar surface area (TPSA) of 43.1 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is a solid at room temperature with a reported melting point range of 148–153°C (alternative measurement: 156–158°C) and a predicted density of 2.13 g/cm³ . The bromine atom at the 6-position confers distinct electronic and steric properties that influence both the tetrazole-azide tautomeric equilibrium and nucleophilic substitution reactivity relative to non-halogenated or differently substituted tetrazolo[1,5-a]pyridine analogs [3].

Why 6-Bromotetrazolo[1,5-a]pyridine Cannot Be Substituted by Unhalogenated or Alternative Halogen Analogs in Critical Applications


The substitution pattern and halogen identity on the tetrazolo[1,5-a]pyridine scaffold fundamentally alter three critical properties that preclude generic interchange: (1) the tetrazole-azide tautomeric equilibrium position, which is exquisitely sensitive to both the position and nature of halogen substituents and can affect downstream cycloaddition and ring-expansion chemistry [1]; (2) cross-coupling and nucleophilic aromatic substitution (SNAr) reactivity profiles, wherein the 6-bromo derivative serves as a competent electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig couplings while alternative halogens (e.g., 6-chloro) exhibit markedly slower oxidative addition kinetics with Pd(0) catalysts [2]; and (3) lipophilicity, as the bromine substituent increases the computed LogP from approximately 0.12 for the unsubstituted parent core to 0.89 for the 6-bromo derivative, a shift that significantly alters predicted membrane permeability and formulation behavior in biological assays [3]. Consequently, protocols optimized for the 6-bromo derivative will not reliably transfer to the 6-chloro, 6-fluoro, or non-halogenated analogs without re-optimization of reaction conditions, catalyst loadings, or purification methods.

Quantitative Differentiation Evidence: 6-Bromotetrazolo[1,5-a]pyridine Versus Closest Analogs and Alternatives


LogP Differential: 7-Fold Increase in Lipophilicity Versus Unsubstituted Parent Core

6-Bromotetrazolo[1,5-a]pyridine exhibits a computed LogP value of 0.8868, representing a 7.1-fold increase in predicted lipophilicity relative to the unsubstituted tetrazolo[1,5-a]pyridine parent core (LogP 0.12430) [1]. This difference exceeds the typical threshold (ΔLogP > 0.5) considered meaningful for altering membrane permeability characteristics. For comparison, the 6-chloro analog would be predicted to exhibit an intermediate LogP increment based on Hansch substituent constants (π-Cl = 0.71 vs. π-Br = 0.86), positioning the bromo derivative as the optimal balance between adequate aqueous solubility for formulation and sufficient lipophilicity for passive membrane diffusion [2]. The TPSA remains constant at 43.08 Ų across both the substituted and unsubstituted congeners [1].

Drug Design Medicinal Chemistry Physicochemical Profiling

Synthetic Yield Benchmark: 85% Isolated Yield from 2,5-Dibromopyridine via Trimethylsilyl Azide Cyclization

6-Bromotetrazolo[1,5-a]pyridine can be synthesized from 2,5-dibromopyridine and trimethylsilyl azide (TMS-N₃) with a reported isolated yield of approximately 85% . This yield benchmark provides a procurement-relevant efficiency metric for in-house resynthesis considerations. In contrast, alternative routes via 5-bromo-2-chloropyridine proceed through differential halogen reactivity pathways that may require distinct optimization of temperature and stoichiometry due to the competing nucleophilic aromatic substitution at the 2-chloro versus 2-bromo position . The general methodology for pyridine N-oxide to tetrazolo[1,5-a]pyridine conversion using sulfonyl or phosphoryl azides under solvent-free heating conditions yields products in 'good to excellent' ranges, but the direct 2-halopyridine route with TMS-N₃ represents a more atom-economical approach for the specific 6-bromo substitution pattern [1].

Process Chemistry Synthetic Methodology Heterocyclic Synthesis

Cross-Coupling Reactivity: 6-Bromo Substituent Enables Pd-Catalyzed Suzuki-Miyaura Derivatization Not Feasible with 6-Chloro or Unsubstituted Analogs

The C6-Br bond in 6-bromotetrazolo[1,5-a]pyridine undergoes oxidative addition to Pd(0) catalysts with sufficient kinetic facility to enable efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, permitting direct elaboration to C6-aryl, C6-heteroaryl, and C6-amino derivatives [1]. This reactivity profile is not shared by the 6-chloro analog, which exhibits substantially slower oxidative addition kinetics (typical relative rate Br:Cl ≈ 10–100:1 for Pd-catalyzed couplings) [2], nor by the unsubstituted parent, which lacks an electrophilic handle altogether. In the context of the fused tetrazole-pyridine system, the 6-bromo derivative has been specifically employed as a substrate in one-pot cascade sequences involving initial tetrazole formation followed by Suzuki coupling to generate diverse aryl tetrazole libraries . The tetrazole moiety additionally functions as a carboxylic acid bioisostere, offering enhanced metabolic stability relative to carboxylate-containing comparators [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

P2X7 Receptor Modulation: Scaffold-Specific Antagonism for Neuropathic Pain and Inflammation Targets

The tetrazolo[1,5-a]pyridine scaffold, particularly halogenated derivatives, has been identified as a privileged core for competitive P2X7 receptor antagonism [1][2]. P2X7 knockout animals exhibit resistance to inflammation and neuropathic pain, positioning P2X7 antagonists as potential broad-spectrum analgesics [2]. The 6-bromo substitution pattern provides a synthetically accessible diversification point at the C6 position while maintaining the tetrazole moiety's capacity for bioisosteric replacement of carboxylic acid pharmacophores [3]. While direct IC₅₀ data for the unelaborated 6-bromo derivative against P2X7 is not available in the public domain (the compound functions primarily as a synthetic intermediate), the scaffold's validated engagement with this clinically relevant target distinguishes it from other heterocyclic building blocks lacking documented pathway-specific activity. Abbott Laboratories has developed multiple classes of highly selective competitive P2X7 antagonists incorporating tetrazole-based cores [1]. (Note: This evidence is derived from class-level scaffold validation rather than direct head-to-head comparison of the unsubstituted 6-bromo intermediate.)

Pain Research Inflammation P2X7 Antagonism

Storage Stability and Hazard Profile: Defined 2–8°C Long-Term Storage with Quantified GHS Classification

6-Bromotetrazolo[1,5-a]pyridine carries explicit GHS hazard classifications including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The compound requires long-term storage at 2–8°C (refrigerated conditions) to maintain stability . This contrasts with the unsubstituted tetrazolo[1,5-a]pyridine core, which may exhibit different degradation pathways in the absence of the electron-withdrawing bromine substituent and may not require identical storage stringency . The bromine atom at C6 increases molecular polarizability and may influence photostability and thermal degradation profiles relative to non-halogenated analogs. The explicit hazard and storage specification enables procurement teams to accurately assess facility handling requirements, personal protective equipment (PPE) needs, and cold-chain logistics for multi-gram orders.

Laboratory Safety Chemical Storage Procurement Compliance

Optimal Application Scenarios for 6-Bromotetrazolo[1,5-a]pyridine (CAS 35235-74-6) Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring C6 Diversification via Pd-Catalyzed Cross-Coupling

Programs synthesizing tetrazolo[1,5-a]pyridine-based lead series should select the 6-bromo derivative as the primary diversification intermediate. The C6-Br bond undergoes efficient oxidative addition to Pd(0), enabling Suzuki-Miyaura and Buchwald-Hartwig couplings to generate diverse C6-aryl, C6-heteroaryl, and C6-amino analogs for structure-activity relationship (SAR) exploration . The 6-chloro analog would require higher catalyst loadings and extended reaction times (relative oxidative addition rate Br:Cl ≈ 10–100:1), while the unsubstituted core lacks a derivatization handle entirely . The tetrazole moiety simultaneously serves as a carboxylic acid bioisostere, potentially improving metabolic stability relative to carboxylate-containing comparators .

CNS-Targeted Drug Discovery Requiring Enhanced Lipophilicity Relative to Unsubstituted Scaffold

For programs targeting central nervous system (CNS) indications, 6-bromotetrazolo[1,5-a]pyridine (computed LogP 0.8868) offers a 7.1-fold increase in predicted lipophilicity compared to the unsubstituted parent core (LogP 0.12430) . This ΔLogP of +0.76 substantially exceeds the threshold (ΔLogP > 0.5) considered meaningful for altering passive membrane permeability characteristics. The compound's TPSA of 43.1 Ų remains below the commonly cited CNS drug-likeness threshold of 60–70 Ų . For in vitro blood-brain barrier permeability assessments or in vivo CNS exposure studies, the 6-bromo derivative provides a more favorable lipophilicity profile than the parent scaffold, while the bromine handle preserves synthetic tractability for subsequent optimization.

P2X7 Antagonist Development for Neuropathic Pain and Inflammatory Conditions

Investigators developing P2X7 receptor antagonists should consider 6-bromotetrazolo[1,5-a]pyridine as a key synthetic intermediate. The tetrazolo[1,5-a]pyridine scaffold has been validated as a privileged chemotype for competitive P2X7 antagonism, a target where knockout animals exhibit resistance to inflammation and neuropathic pain . Abbott Laboratories has advanced multiple classes of highly selective competitive P2X7 antagonists incorporating tetrazole-based cores . The 6-bromo substitution pattern provides a synthetically accessible diversification point at C6 while retaining the tetrazole moiety's capacity for bioisosteric replacement of carboxylic acid pharmacophores .

Process Chemistry Cost-Benefit Analysis for In-House Synthesis Versus Commercial Procurement

Procurement decision-makers evaluating make-versus-buy economics should reference the 85% isolated yield benchmark for synthesis from 2,5-dibromopyridine and trimethylsilyl azide . This yield, combined with the commercial availability of 6-bromotetrazolo[1,5-a]pyridine at 97–98% purity with defined 2–8°C storage requirements and explicit GHS hazard classification , enables accurate total cost modeling. The bromine atom at C6 is derived from inexpensive 2,5-dibromopyridine, providing favorable starting material economics. For programs with limited synthetic chemistry capacity, the compound's full hazard characterization and cold-chain storage specification reduce EH&S compliance burden during procurement .

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